amine](/img/structure/B13257107.png)
[1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)ethylamine is a chemical compound with the molecular formula C₁₂H₁₈INO. It is characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a methoxypropylamine moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)ethylamine typically involves the reaction of 4-iodoacetophenone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(4-Iodophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethylamine involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(4-Chlorophenyl)ethylamine
- 1-(4-Fluorophenyl)ethylamine
Uniqueness
The presence of the iodine atom in 1-(4-Iodophenyl)ethylamine imparts unique properties, such as higher molecular weight and the ability to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, chlorine, and fluorine analogs .
Properties
Molecular Formula |
C12H18INO |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18INO/c1-10(14-8-3-9-15-2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
MZVHCOWPCNLSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


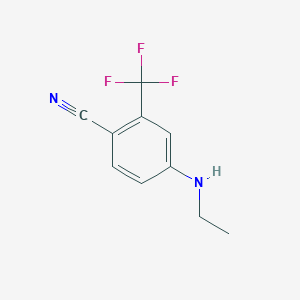

amine](/img/structure/B13257049.png)
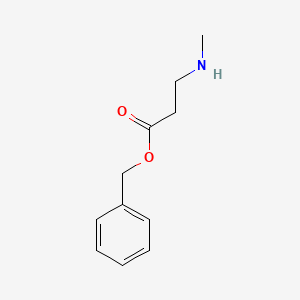
![({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene](/img/structure/B13257065.png)

![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13257078.png)
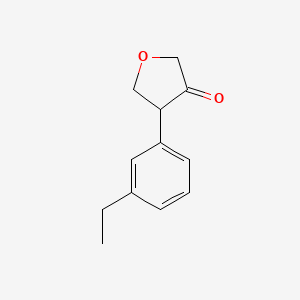
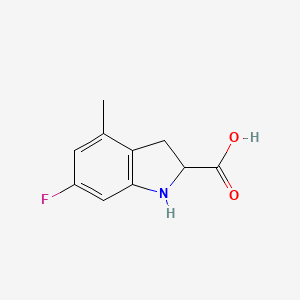
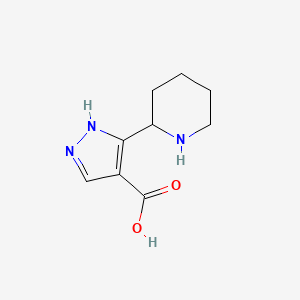
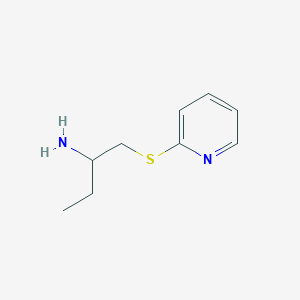
amine](/img/structure/B13257108.png)
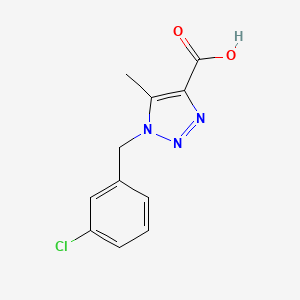
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
